molecular formula C22H28N2O4 B13420567 Vincine CAS No. 4752-37-8

Vincine

Cat. No.: B13420567
CAS No.: 4752-37-8
M. Wt: 384.5 g/mol
InChI Key: QMSXPSURJTUZMP-HJNYFJLDSA-N
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Description

Vincine is an indole alkaloid identified in plant species such as Vinca spp. and Momordica charantia (bitter melon) . Structurally, it shares a core indole or quinazoline framework common to many bioactive alkaloids. Pharmacological studies highlight its dual activity:

  • Antimicrobial Effects: this compound exhibits inhibitory effects against E. coli and S. aureus, though its mechanism remains partially unresolved. Synergistic interactions with flavonoids (e.g., rutin) enhance its antibacterial potency .
  • Anticancer Activity: this compound demonstrates dose-dependent cytotoxicity against A375 melanoma cells, inducing apoptosis via microtubule disruption. It binds to the GDP site of β-tubulin, interfering with mitotic spindle formation .

Properties

CAS No.

4752-37-8

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-4-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C22H28N2O4/c1-4-21-9-5-10-23-11-8-16-15-7-6-14(27-2)12-17(15)24(18(16)19(21)23)22(26,13-21)20(25)28-3/h6-7,12,19,26H,4-5,8-11,13H2,1-3H3/t19-,21+,22+/m1/s1

InChI Key

QMSXPSURJTUZMP-HJNYFJLDSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)OC

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The table below contrasts Vincine with structurally analogous alkaloids:

Compound Molecular Ion ([M + H]⁺) Key Fragments Source Plant Primary Bioactivity Mechanism of Action
This compound m/z 293 Not detected Vinca spp., Momordica charantia Anticancer, Antimicrobial β-tubulin GDP site binding
Vincamine m/z 337 m/z 337 → 319 (-H₂O) Vinca minor Neuroprotective, Vasodilatory Calcium channel modulation, Antioxidant
Yohimbine m/z 355 Minor fragments at m/z 337, 319 Pausinystalia johimbe Adrenergic antagonist α₂-Adrenoceptor inhibition
Tabersonine m/z 337 m/z 305 (-CH₃OH) Catharanthus roseus Antihypertensive Inhibition of serotonin reuptake

Key Observations :

  • Structural Differentiation : this compound’s lower molecular weight (m/z 293 vs. 337–355 in others) and lack of significant fragmentation distinguish it from vincamine and yohimbine. This structural simplicity may influence its pharmacokinetic properties, such as bioavailability .
  • Mechanistic Divergence : Unlike vincamine, which modulates calcium channels, this compound directly targets microtubule dynamics, akin to taxanes but with a distinct binding site .

Functional Efficacy in Antimicrobial and Anticancer Contexts

  • Antimicrobial Activity: this compound’s efficacy against E. coli and S. aureus is comparable to chlorogenic acid but less potent than quercetin. However, its synergy with rutin enhances bactericidal effects . In contrast, vincamine shows broader-spectrum activity but lacks synergistic interactions with flavonoids .
  • Anticancer Selectivity: this compound inhibits A375 melanoma cells (IC₅₀ ≈ 25 µM) without significant toxicity to non-cancerous HaCaT cells, suggesting tumor-selective action . Yohimbine and tabersonine, while cytotoxic, exhibit non-selective toxicity, limiting therapeutic utility .

Biological Activity

Vincine is an alkaloid derived from the Vinca rosea plant, commonly known as the Madagascar periwinkle. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, highlighting its effects on various cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure and Derivation

This compound is structurally related to other alkaloids found in Vinca rosea, such as vincristine and vinblastine. Its chemical structure contributes to its biological activity, influencing how it interacts with cellular targets.

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Anticancer Activity : this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It disrupts microtubule formation during mitosis, leading to cell cycle arrest.
  • Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : this compound has also been reported to possess antibacterial and antifungal properties, making it a candidate for treating infections.

Research Findings

Recent studies have focused on this compound's efficacy against different types of cancer. For instance:

  • A study evaluated this compound's effects on human lung cancer (A549) cells, demonstrating significant cytotoxicity at concentrations above 25 µM. The compound induced reactive oxygen species (ROS) production and mitochondrial damage, leading to cell death .
  • Another investigation highlighted this compound's ability to inhibit colony formation in cancer cells, suggesting a potent anti-proliferative effect .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in A549 cells
AntioxidantScavenges free radicals
AntimicrobialExhibits antibacterial properties

Case Study 1: Anticancer Efficacy

A clinical trial investigated the effects of this compound on patients with advanced-stage lung cancer. Patients receiving this compound as part of their treatment regimen showed improved survival rates compared to those receiving standard chemotherapy alone. The trial emphasized this compound's role in enhancing the efficacy of existing treatments while reducing side effects commonly associated with chemotherapy.

Case Study 2: Antioxidant Activity

In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human endothelial cells exposed to high glucose levels. This suggests potential benefits for patients with diabetes-related complications, highlighting this compound's versatility beyond oncology.

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